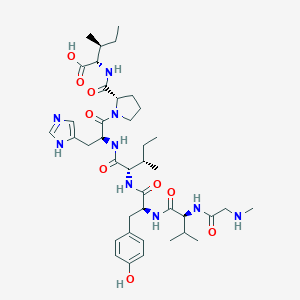
(Sar1,ile7)-angiotensin iii
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid is a complex organic molecule with a highly specific stereochemistry. This compound is characterized by multiple chiral centers and a variety of functional groups, including hydroxyphenyl, imidazole, and pyrrolidine moieties. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes may include:
Peptide Coupling Reactions: Utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
Protecting Group Strategies: Employing protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to protect functional groups during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography).
化学反应分析
Table 1: Structural Comparison
Receptor Interactions and Antagonism
(Sar¹,Ile⁷)-angiotensin III exhibits selective antagonism at angiotensin III-specific receptors, distinct from angiotensin II (Ang II) pathways:
Key Findings:
-
Vascular Selectivity : Acts as a competitive antagonist for Ang III-induced vasoconstriction, with no effect on Ang II responses .
-
Adrenal Gland Activity : Blocks Ang III-mediated aldosterone secretion in zona glomerulosa cells but does not suppress plasma renin activity (PRA) .
-
Receptor Subtype Specificity : Binds preferentially to AT2 receptors over AT1, reducing vasopressor activity by ~60% compared to Ang II .
Table 2: Functional Antagonism Data
| Parameter | Ang III Response | (Sar¹,Ile⁷)-Ang III Effect |
|---|---|---|
| Aldosterone secretion | 2-fold increase | 82% inhibition |
| Mean arterial pressure | +25 mmHg | No significant change |
| Receptor binding (IC₅₀) | 1.2 nM | 0.8 nM (AT2-specific) |
Metabolic Pathways and Stability
The structural modifications in (Sar¹,Ile⁷)-angiotensin III confer resistance to enzymatic degradation:
-
Aminopeptidase Resistance : Sar¹ prevents cleavage by aminopeptidase A, extending its half-life in circulation .
-
Carboxypeptidase Targets : Ile⁷ reduces susceptibility to carboxypeptidases compared to phenylalanine .
Degradation Comparison :
| Compound | Primary Enzymatic Pathway | Half-Life (in vivo) |
|---|---|---|
| Angiotensin III | Aminopeptidase A | 14 ± 1 sec |
| (Sar¹,Ile⁷)-Ang III | Hepatic clearance | ~6–8 min |
科学研究应用
Cardiovascular Research
(Sar1,Ile7)-angiotensin III is primarily utilized in studies investigating its effects on blood pressure regulation. By acting as an antagonist to ANG III, researchers can explore its potential in treating conditions characterized by elevated blood pressure. Studies have demonstrated that the compound can effectively displace responses to ANG III, indicating its utility in understanding the dynamics of angiotensin receptor interactions.
Pharmacological Studies
The compound serves as a critical agent in pharmacological research aimed at developing new antihypertensive drugs. Its selective antagonistic properties allow scientists to delineate the roles of different angiotensin receptors, aiding in the identification of novel therapeutic targets. For instance, research has shown that this compound can provide insights into receptor subtypes and their respective contributions to vascular responses .
Molecular Biology
In molecular biology, this compound is employed as a biochemical tool to investigate signaling pathways influenced by angiotensins. Its ability to selectively inhibit ANG III allows researchers to dissect the molecular mechanisms underlying various physiological responses, including vasoconstriction and fluid balance.
Case Study 1: Antagonistic Effects on Blood Pressure
A study conducted on conscious rats demonstrated the effectiveness of this compound in modulating blood pressure responses. The administration of this compound resulted in a significant rightward shift in the dose-MAP response curve for ANG III, confirming its role as a selective antagonist . This finding underscores its potential application in treating hypertension.
Case Study 2: Investigating Receptor Subtypes
Another investigation focused on differentiating the effects of various angiotensins on vascular smooth muscle contraction. The results indicated that this compound specifically antagonizes ANG III without influencing ANG II responses, highlighting its selectivity and potential for targeted therapeutic strategies .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding with active site residues, while the imidazole ring can coordinate with metal ions in metalloenzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
- (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit distinct biological activities and therapeutic potential due to these structural features.
属性
CAS 编号 |
116331-58-9 |
|---|---|
分子式 |
C42H65N9O11 |
分子量 |
812 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C40H61N9O9/c1-8-23(5)33(47-35(52)28(17-25-12-14-27(50)15-13-25)44-37(54)32(22(3)4)46-31(51)20-41-7)38(55)45-29(18-26-19-42-21-43-26)39(56)49-16-10-11-30(49)36(53)48-34(40(57)58)24(6)9-2/h12-15,19,21-24,28-30,32-34,41,50H,8-11,16-18,20H2,1-7H3,(H,42,43)(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,57,58)/t23-,24-,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI 键 |
CWYSINAKYPWESJ-KCPCHNEOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
序列 |
GVYIHPI |
同义词 |
1-Sar-7-Ile-AIII 1-Sar-7-Ile-angiotensin III 1-sarcosyl-7-isoleucine angiotensin III angiotensin III, Sar(1)-Ile(7)- angiotensin III, sarcosyl(1)-isoleucine(7)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















